molecular formula C12H22N2O B5178497 N-[1-(propan-2-yl)piperidin-4-yl]cyclopropanecarboxamide

N-[1-(propan-2-yl)piperidin-4-yl]cyclopropanecarboxamide

Cat. No.: B5178497
M. Wt: 210.32 g/mol
InChI Key: MBVVATOWIXECSH-UHFFFAOYSA-N
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Description

N-[1-(propan-2-yl)piperidin-4-yl]cyclopropanecarboxamide is a synthetic compound that has garnered attention in various fields of scientific research This compound is characterized by a piperidine ring substituted with a propan-2-yl group and a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(propan-2-yl)piperidin-4-yl]cyclopropanecarboxamide typically involves the reaction of piperidine derivatives with cyclopropanecarboxylic acid derivatives. One common method includes the use of N-alkylation reactions where the piperidine ring is alkylated with propan-2-yl halides under basic conditions. The resulting intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(propan-2-yl)piperidin-4-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols replace the propan-2-yl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted piperidine derivatives.

Scientific Research Applications

N-[1-(propan-2-yl)piperidin-4-yl]cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[1-(propan-2-yl)piperidin-4-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylfentanyl: A synthetic opioid with a similar cyclopropanecarboxamide moiety.

    Acrylfentanyl: Another synthetic opioid with structural similarities.

    Piperidine Derivatives: Compounds such as piperine and other N-alkylpiperidines.

Uniqueness

N-[1-(propan-2-yl)piperidin-4-yl]cyclopropanecarboxamide is unique due to its specific substitution pattern on the piperidine ring and the presence of the cyclopropanecarboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1-propan-2-ylpiperidin-4-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-9(2)14-7-5-11(6-8-14)13-12(15)10-3-4-10/h9-11H,3-8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVVATOWIXECSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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